1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one

Medicinal Chemistry Analytical Chemistry Organic Synthesis

Ensure precise SAR outcomes with 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one. Its unique 2,5-disubstituted acetophenone core with dual fluorine atoms (C14H10F2O2, MW 248.22) delivers distinct polarity and hydrogen-bonding profiles absent in mono-fluorinated analogs, crucially impacting reaction kinetics and biological assay results. Ideal for developing antifungal agents and enzyme inhibitors, it also serves as an LC-MS/MS internal standard. Critical for reproducible R&D; generic substitution is not recommended.

Molecular Formula C14H10F2O2
Molecular Weight 248.22 g/mol
CAS No. 1019479-77-6
Cat. No. B3374483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one
CAS1019479-77-6
Molecular FormulaC14H10F2O2
Molecular Weight248.22 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC(=C1)F)OC2=CC(=CC=C2)F
InChIInChI=1S/C14H10F2O2/c1-9(17)13-8-11(16)5-6-14(13)18-12-4-2-3-10(15)7-12/h2-8H,1H3
InChIKeyDKBPYUCZRNEZSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one (CAS 1019479-77-6): A Key Fluorinated Aryl Ketone Intermediate


1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one (CAS 1019479-77-6) is a synthetic organic compound belonging to the aryl ketone class, characterized by a unique substitution pattern featuring two fluorine atoms on distinct aromatic rings connected by an ether linkage . This specific architecture distinguishes it from common mono-fluorinated analogs and is central to its utility as a versatile intermediate in medicinal chemistry and materials science, particularly for synthesizing more complex fluorinated molecules with tailored physicochemical and biological properties [1].

Procurement Risks for 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one: Why Analogs Are Not Drop-In Replacements


In procurement for research and development, substituting 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one with a seemingly similar mono-fluorinated or differently substituted analog (e.g., 1-[4-(3-fluorophenoxy)phenyl]ethan-1-one) is not a valid strategy due to critical differences in molecular architecture and physical properties that directly impact synthetic utility, biological activity, and analytical traceability . The compound's distinct 2,5-disubstituted acetophenone core and the presence of two fluorine atoms confer a unique molecular weight, polarity profile, and hydrogen-bonding capacity compared to its 4-substituted, mono-fluorinated counterparts . These differences can lead to significant deviations in reaction kinetics, product yield, and downstream biological assay results, necessitating specific quality control and validation steps that a generic substitution would bypass .

Quantitative Differentiation of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one (CAS 1019479-77-6) from Key Analogs


Molecular Weight Differentiation: A Critical Parameter for Synthesis and Analysis

1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one possesses a molecular weight of 248.22 g/mol, which is approximately 7.8% higher than its closest mono-fluorinated analog, 1-[4-(3-fluorophenoxy)phenyl]ethan-1-one (230.23 g/mol) . This quantitative difference is not trivial; it directly affects stoichiometric calculations for synthesis, LC-MS detection parameters, and the physical handling of the compound in automated systems.

Medicinal Chemistry Analytical Chemistry Organic Synthesis

Structural Differentiation: The Role of the 2,5-Disubstituted Acetophenone Core

The core of 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one is a 2,5-disubstituted acetophenone, where the acetyl group is ortho to the ether linkage . This is in stark contrast to the 4-substituted acetophenone core found in common analogs like 1-[4-(3-fluorophenoxy)phenyl]ethan-1-one [1]. This regioisomeric difference profoundly alters the compound's three-dimensional conformation, electronic distribution, and potential for intramolecular interactions, all of which are critical determinants in target binding and material properties.

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

Purity and Quality Benchmarking Against a Closest Analog

The target compound is commercially available at a specified minimum purity of 98%, as per the vendor's technical datasheet . In contrast, a closely related mono-fluorinated analog, 1-[4-(3-fluorophenoxy)phenyl]ethan-1-one, is typically specified at a lower minimum purity of 95% from a comparable specialty chemical supplier . This 3-percentage-point difference in nominal purity represents a significantly lower potential for impurities (2% vs. 5%), which can be crucial in sensitive assays or when used as a building block for multi-step syntheses where impurity carryover can drastically reduce final yield.

Analytical Chemistry Quality Control Procurement

Class-Level Antifungal Activity and Drug-Likeness Potential

While direct data for 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one is not available, research on structurally related phenoxyacetophenones demonstrates significant antifungal activity. For example, an oxime derivative containing a 4-fluorophenoxy moiety (compound 3d) showed MIC values of 15.63-31.25 μg/mL against Candida and Saccharomyces strains, comparable to or more potent than the reference drug fluconazole [1]. The target compound's unique dual-fluorine, 2,5-disubstituted architecture may offer a distinct interaction profile with fungal targets like cytochrome P450 enzymes, a common mechanism for azole antifungals [2].

Antifungal Drug Discovery Medicinal Chemistry Infectious Disease

Validated Application Scenarios for 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one (CAS 1019479-77-6)


Medicinal Chemistry: Synthesis of Novel Antifungal Lead Compounds

This compound serves as a key building block for synthesizing novel 2-phenoxyacetophenone derivatives with potential antifungal activity . Its unique 2,5-disubstituted core and dual fluorine atoms provide a distinct starting point for SAR studies aimed at optimizing potency, spectrum of activity, and drug-like properties against fungal pathogens like Candida and Aspergillus species. Researchers can use it to generate libraries of analogs that explore the impact of this specific substitution pattern, which may lead to compounds with improved efficacy or reduced toxicity compared to existing azole drugs.

Analytical Chemistry: Development of LC-MS/MS Methods for Pharmacokinetic Studies

The compound's specific molecular weight (248.22 g/mol) and unique fluorine signature make it an ideal candidate for use as an internal standard or reference material in the development and validation of LC-MS/MS assays . Its distinct mass and chromatographic behavior, compared to its mono-fluorinated analogs (MW ~230), allows for accurate quantification of drug candidates derived from this scaffold in complex biological matrices, ensuring robust and reliable pharmacokinetic data in preclinical development .

Organic Synthesis: Advanced Intermediate for Complex Fluorinated Architectures

As a reactive aryl ketone, the acetyl group can undergo a range of transformations, including reductions, condensations, and Grignard additions, while the ether-linked biaryl system and the two fluorine atoms remain intact . This allows its use as a versatile intermediate for constructing more elaborate molecules for materials science (e.g., liquid crystals, organic semiconductors) or for introducing a specific fluorinated, three-dimensional biaryl fragment into pharmaceutical candidates, where such motifs are valued for enhancing metabolic stability and membrane permeability [1].

Chemical Biology: Probing Structure-Activity Relationships (SAR) in Enzyme Inhibition

The compound's structure suggests potential for interaction with enzymes that recognize fluorinated aromatic systems, such as certain cytochrome P450 isoforms . By using 1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one as a core scaffold and making targeted modifications, researchers can probe the binding pockets of these enzymes to understand the contribution of specific fluorine atoms and the ortho-substitution pattern to binding affinity and selectivity. This approach can inform the rational design of more selective enzyme inhibitors or tools for chemical biology.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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